2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with two chlorine atoms and a carboxamide group, as well as a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine-3-carboxylic acid and 6-amino-2-oxo-2H-chromene.
Coupling Reaction: The carboxylic acid group of 2,6-dichloropyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amino group of 6-amino-2-oxo-2H-chromene to form the desired carboxamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the chromen-2-one moiety, to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized derivatives with modified chromen-2-one moiety.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like kinases and proteases.
Materials Science: It is explored for its potential use in the development of organic semiconductors and fluorescent materials.
Chemical Biology: The compound serves as a probe in chemical biology studies to understand molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity. This can lead to the disruption of cellular processes such as signal transduction and cell cycle regulation.
Molecular Pathways: By inhibiting key enzymes, the compound can modulate various molecular pathways, including those involved in cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N-(2-oxo-2H-chromen-7-yl)pyridine-3-carboxamide: A similar compound with a different substitution pattern on the chromen-2-one moiety.
2,6-dichloro-N-(2-oxo-2H-chromen-5-yl)pyridine-3-carboxamide: Another analog with a different substitution pattern.
Uniqueness
2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards target enzymes. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
2,6-dichloro-N-(2-oxochromen-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-12-5-3-10(14(17)19-12)15(21)18-9-2-4-11-8(7-9)1-6-13(20)22-11/h1-7H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOFRUZKLNLWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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